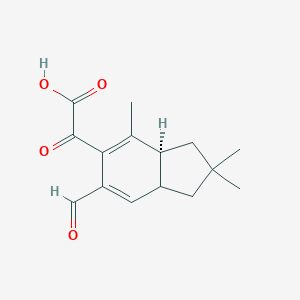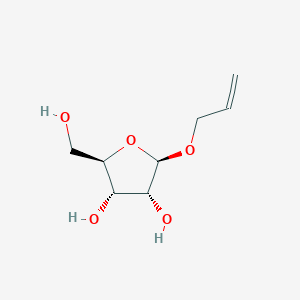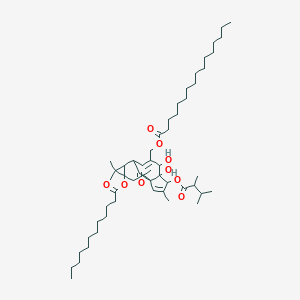![molecular formula C20H21N3O4 B237937 N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as ABT-639, is a selective and potent antagonist of the T-type calcium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
作用機序
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide selectively blocks the T-type calcium channel, which is involved in the regulation of neuronal excitability. This channel is expressed in various regions of the brain and is implicated in the pathogenesis of several neurological disorders. By blocking this channel, this compound reduces neuronal excitability, leading to a decrease in seizures, neuropathic pain, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have minimal off-target effects, making it a selective and potent antagonist of the T-type calcium channel. It has a high affinity for the channel, leading to a long duration of action. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the T-type calcium channel. It has also been shown to have a long duration of action, making it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide research, including the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective T-type calcium channel antagonists may lead to the discovery of new therapeutic agents for these diseases. Further studies are also needed to optimize the pharmacokinetics and bioavailability of this compound for clinical use.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selective and potent antagonism of the T-type calcium channel makes it a valuable tool for studying the role of this channel in disease pathogenesis. Further research is needed to fully understand the potential of this compound and to develop more potent and selective T-type calcium channel antagonists.
合成法
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of 4-(4-acetylpiperazin-1-yl)aniline, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to obtain high yield and purity of this compound.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, neuropathic pain, and anxiety disorders. In a study conducted on rats, this compound was found to significantly reduce the frequency and duration of seizures. Additionally, it has been shown to reduce neuropathic pain in mice models. This compound has also demonstrated anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-14(24)22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(25)15-2-7-18-19(12-15)27-13-26-18/h2-7,12H,8-11,13H2,1H3,(H,21,25) |
InChIキー |
INTPMLPEXOSNND-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)


![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)